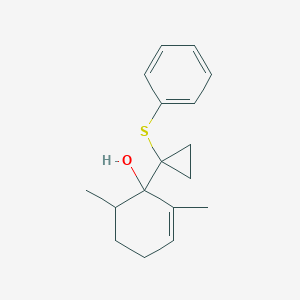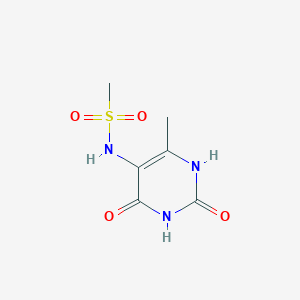
N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)methanesulfonamide: is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry. This compound features a pyrimidine ring substituted with hydroxyl and methyl groups, and a methanesulfonamide group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)methanesulfonamide typically involves the reaction of 2,4-dihydroxy-6-methylpyrimidine with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows:
2,4-dihydroxy-6-methylpyrimidine+methanesulfonyl chloride→this compound+HCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the sulfonamide group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrimidines.
科学的研究の応用
Chemistry:
- Used as a precursor in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with nucleic acids.
Medicine:
- Explored for its potential as an antimicrobial agent.
- Evaluated for its anti-inflammatory properties.
Industry:
- Used in the production of dyes and pigments.
- Applied in the synthesis of specialty chemicals.
作用機序
The mechanism of action of N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
4,6-dihydroxy-2-methylpyrimidine: Shares the pyrimidine core but lacks the sulfonamide group.
Methanesulfonamide: Contains the sulfonamide group but lacks the pyrimidine ring.
Uniqueness: N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)methanesulfonamide is unique due to the combination of the pyrimidine ring and the sulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
分子式 |
C6H9N3O4S |
|---|---|
分子量 |
219.22 g/mol |
IUPAC名 |
N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)methanesulfonamide |
InChI |
InChI=1S/C6H9N3O4S/c1-3-4(9-14(2,12)13)5(10)8-6(11)7-3/h9H,1-2H3,(H2,7,8,10,11) |
InChIキー |
SRLHTUPQSXMMQW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)NC(=O)N1)NS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-1'-phenylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13096078.png)
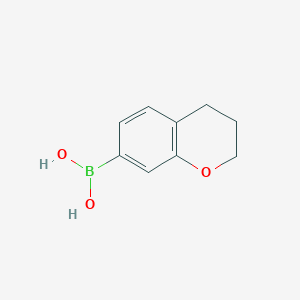
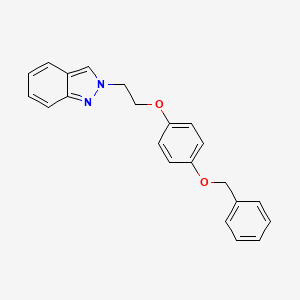
![5-chloro-1-cyclobutyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13096096.png)
![4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate](/img/structure/B13096116.png)
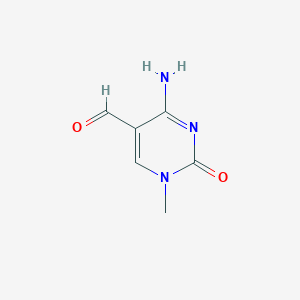
![5-Chloro-2-{[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B13096128.png)
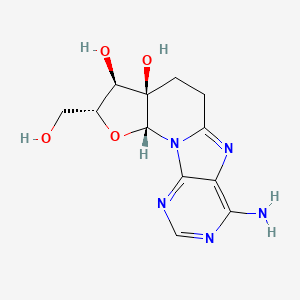

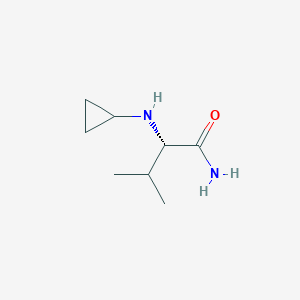
![7-Iodobenzo[D][1,3]dioxole-5-carbaldehyde](/img/structure/B13096162.png)
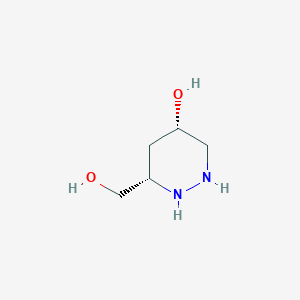
![6-(1-Benzylpiperidin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one](/img/structure/B13096167.png)
